Methyl (R)-N-boc-3-phenyl-beta-alaninate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

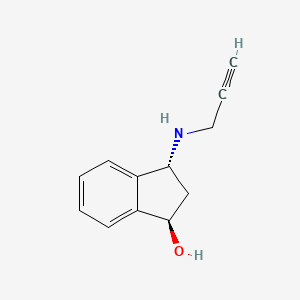

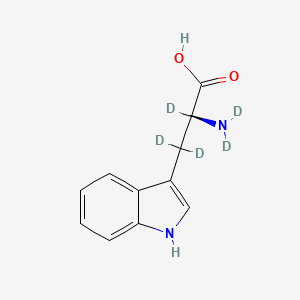

Methyl (R)-N-boc-3-phenyl-beta-alaninate (MBPA) is an organic compound that has been used in various scientific research applications, including in laboratory experiments, to study its biochemical and physiological effects. MBPA is a derivative of the amino acid alanine, and is produced through a synthetic process.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Synthesis of (R)-Boc-2-methylproline and its Application : (R)-Boc-2-methylproline was synthesized from alanine benzyl ester hydrochloride and used in the synthesis of veliparib, a poly(ADP-ribose) polymerase inhibitor (Kolaczkowski et al., 2019).

- Solvatochromism Studies : The photophysical properties of N-Boc-3-[2-(9-anthryl)benzoxazol-5-yl]-L-alanine methyl ester and its derivatives were studied, revealing pronounced solvatochromic effects and large Stokes shifts in fluorescence spectra (Guzow et al., 2005).

Chemical Modification and Reaction Pathways

- Rigid Dipeptide Mimics Synthesis : Enantiopure hydroxypyrrolizidinone amino carboxylates were synthesized as constrained alaninylhydroxyproline dipeptide mimics, with potential application in exploring peptide conformation-activity relationships (Rao et al., 2007).

- Conversion of Methyl Esters to Alpha-Chloroketones : A practical and safer route was developed to convert methyl esters of BOC-protected alanine and other amino acids to alpha-chloroketones, avoiding the use of toxic diazomethane (Wang et al., 2004).

Polymer Synthesis and Applications

- Synthesis of pH-responsive Polymers : Methacrylate-containing amino acid-based chiral monomers like Boc-L-alanine methacryloyloxyethyl ester were polymerized using the RAFT process to produce well-defined amino acid-based polymers, showing potential for the delivery of small interfering RNA (Kumar et al., 2012).

Analytical and Spectroscopic Applications

- Visual Enantiomeric Recognition : Chiral host molecules based on phenolphthalein and crown ethers were developed for visual enantiomeric recognition of amino acid derivatives, showing selective coloration with alanine amide derivatives (Tsubaki et al., 2005).

Propiedades

IUPAC Name |

methyl (3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16-12(10-13(17)19-4)11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3,(H,16,18)/t12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCQYRBSHPIUCTQ-GFCCVEGCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)OC)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=O)OC)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl (3R,5R)-7-{(1S,2S,6R,8S,8aR)-8-[(2,2-dimethylbutanoyl)oxy]-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl}-3,5-dihydroxyheptanoate](/img/structure/B1146677.png)

![2,2-Bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone Dihydrochloride](/img/structure/B1146689.png)